![molecular formula C6H8N4O B12858651 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol](/img/structure/B12858651.png)
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol is a nitrogen-containing heterocyclic compound Heterocyclic compounds are a significant class of organic compounds that contain a ring structure composed of at least one atom other than carbon This particular compound features a pyrrole ring fused with another pyrrole ring, forming a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-cyanoketones with ammonia or amines can lead to the formation of the desired pyrrole derivatives . Another approach involves the use of enals and pyrrol-4-ones in a [3+3] annulation reaction catalyzed by N-heterocyclic carbenes, which provides the core structure with good enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. The use of readily available and inexpensive starting materials, along with efficient catalytic systems, can enhance the feasibility of large-scale production. Additionally, the development of continuous flow processes and automation can further streamline the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.
Scientific Research Applications
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar bicyclic structure and exhibit a wide range of biological activities, including antimicrobial and antitumor properties.
Pyrrolo[3,4-c]pyrazol-6(1H)-ones: These compounds also feature a fused pyrrole ring and have been studied for their potential as drug candidates.
Uniqueness
2,3-Diaminopyrrolo[2,3-b]pyrrol-1(6H)-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug discovery further distinguish it from other similar compounds.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
6-hydroxy-1H-pyrrolo[2,3-b]pyrrole-4,5-diamine |
InChI |
InChI=1S/C6H8N4O/c7-4-3-1-2-9-6(3)10(11)5(4)8/h1-2,9,11H,7-8H2 |
InChI Key |
UPAZBPKDLALLHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=C(N2O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid](/img/structure/B12858573.png)

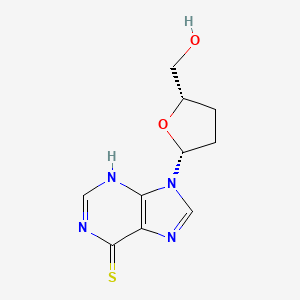
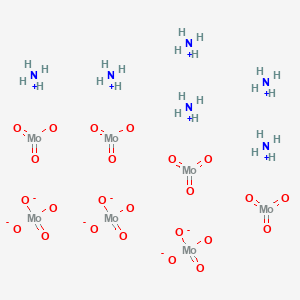

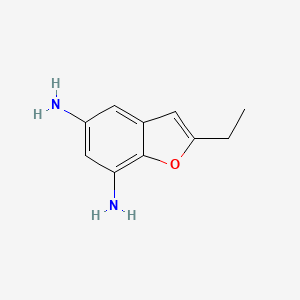

![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)


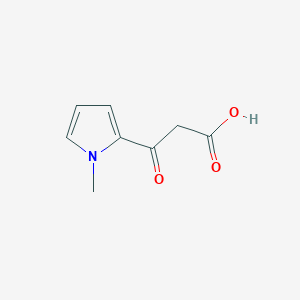
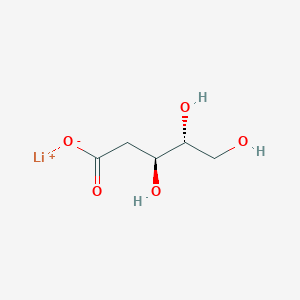
![2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole](/img/structure/B12858634.png)
